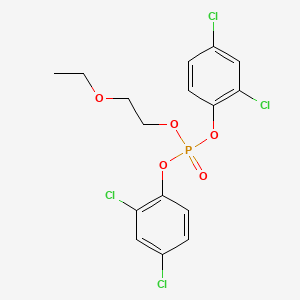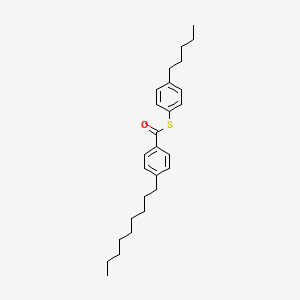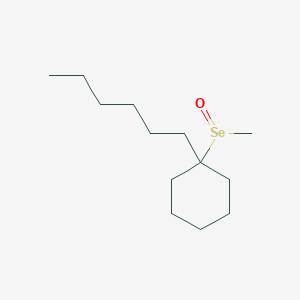![molecular formula C20H42O2Sn B14586065 Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane CAS No. 61276-58-2](/img/structure/B14586065.png)
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an epoxy-functionalized alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane typically involves the reaction of tributyltin hydride with an appropriate epoxy-functionalized alkyl halide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this synthesis include toluene or hexane, and the reaction is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane undergoes various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states, leading to the formation of tin oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by the presence of the tin-hydride bond.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxy ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while nucleophilic substitution can produce a variety of functionalized organotin compounds.
Wissenschaftliche Forschungsanwendungen
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics.
Wirkmechanismus
The mechanism by which tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The epoxy group can also react with nucleophiles, further contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin chloride: Another organotin compound with similar reactivity but different functional groups.
Tributyltin hydride: Used in similar synthetic applications but lacks the epoxy functionality.
Triphenyltin hydroxide: Similar in terms of tin chemistry but with phenyl groups instead of butyl groups.
Uniqueness
Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane is unique due to the presence of both the epoxy group and the organotin moiety. This combination allows for a wide range of chemical reactions and applications that are not possible with other organotin compounds.
Eigenschaften
CAS-Nummer |
61276-58-2 |
|---|---|
Molekularformel |
C20H42O2Sn |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
tributyl-[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxystannane |
InChI |
InChI=1S/C8H15O2.3C4H9.Sn/c1-7(2,6-5-10-6)8(3,4)9;3*1-3-4-2;/h6H,5H2,1-4H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
KFAZXGAAZMDMJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(C)(C)C(C)(C)C1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
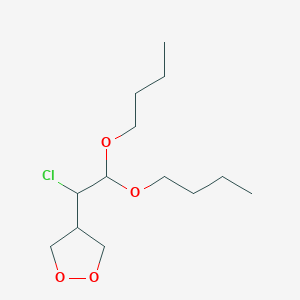
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)

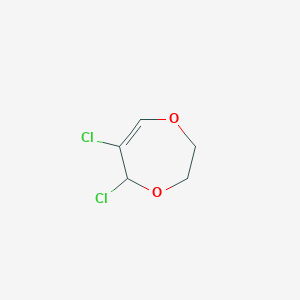
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
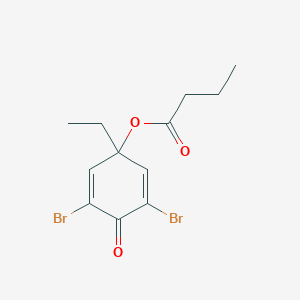

![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
